N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]prop-2-enamide
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Overview
Description
N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]prop-2-enamide is a compound that features a piperidine ring substituted with a pyridin-2-ylmethyl group and a prop-2-enamide group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various drug classes and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]prop-2-enamide typically involves the reaction of piperidine derivatives with pyridin-2-ylmethyl halides under basic conditions. The reaction is often carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis starting from commercially available piperidine and pyridine derivatives. The process includes steps like halogenation, nucleophilic substitution, and amide formation, followed by purification techniques such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the prop-2-enamide group to a single bond, forming a propanamide derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration reactions.
Major Products
Oxidation: N-oxides or carboxylic acids.
Reduction: Propanamide derivatives.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]prop-2-enamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Mechanism of Action
The mechanism of action of N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-ylmethyl)piperidine: Similar structure but lacks the prop-2-enamide group.
N-(pyridin-2-ylmethyl)piperidin-4-yl)acetamide: Similar structure with an acetamide group instead of a prop-2-enamide group.
N-(pyridin-2-ylmethyl)piperidin-4-yl)but-2-enamide: Similar structure with a but-2-enamide group instead of a prop-2-enamide group.
Uniqueness
N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]prop-2-enamide is unique due to its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both the pyridin-2-ylmethyl and prop-2-enamide groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-2-14(18)16-12-6-9-17(10-7-12)11-13-5-3-4-8-15-13/h2-5,8,12H,1,6-7,9-11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFQQBFLBMIDNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(CC1)CC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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